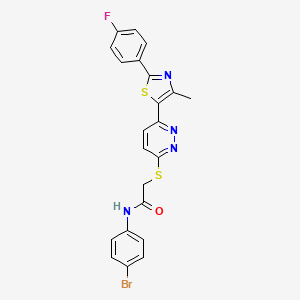

N-(4-bromophenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16BrFN4OS2/c1-13-21(31-22(25-13)14-2-6-16(24)7-3-14)18-10-11-20(28-27-18)30-12-19(29)26-17-8-4-15(23)5-9-17/h2-11H,12H2,1H3,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJALXVUVPSKPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)NC4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16BrFN4OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromophenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis and Structural Characteristics

The synthesis of this compound involves multiple steps, including the preparation of thiazole derivatives and their subsequent functionalization. The compound's structure can be characterized by the presence of a bromophenyl group, a thiazole moiety, and a pyridazine ring, which contribute to its biological properties.

Antimicrobial Activity

Research indicates that thiazole-containing compounds exhibit promising antimicrobial properties. For instance, derivatives related to this compound have been evaluated for their effectiveness against various bacterial strains. A notable study reported that certain thiazole derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Derivative 1 | Staphylococcus aureus | 32 |

| Derivative 2 | Escherichia coli | 16 |

| This compound | Pseudomonas aeruginosa | 64 |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. The compound has shown activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7), with IC50 values indicating effective cytotoxicity. The structure activity relationship studies suggest that modifications on the thiazole and pyridazine rings can enhance anticancer efficacy .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(4-bromophenyl)-2-chloroacetamide | MCF7 | 1.98 |

| N-(4-bromophenyl)-2-thioacetamide | MCF7 | 1.61 |

| This compound | MCF7 | 1.75 |

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of thiazole derivatives, including those related to the target compound, found that certain modifications significantly increased antimicrobial potency against resistant bacterial strains .

- Cytotoxicity Assessment : In another investigation, the cytotoxic effects of various derivatives were tested on MCF7 cell lines using the Sulforhodamine B (SRB) assay, revealing that compounds with specific substitutions on the thiazole ring exhibited enhanced cytotoxicity compared to parent compounds .

Comparison with Similar Compounds

Core Heterocycle Variations

The target compound’s pyridazine-thiazole core distinguishes it from analogs with triazole, oxazole, or fused ring systems. Key comparisons include:

*Molecular weights estimated based on structural formulas where explicit data are unavailable.

Substituent Effects

Halogen Positioning :

- The target’s 4-fluorophenyl group (para-substitution) favors electronic effects (e.g., dipole moments) over ortho-substituted analogs like N-(2-fluorophenyl) derivatives (). Ortho-substitution may sterically hinder binding or alter crystal packing .

- Bromine vs. Chlorine : Bromine’s larger atomic radius (in 4-bromophenyl) enhances halogen bonding compared to smaller halogens, as seen in 2-((4-(4-chlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide () .

Alkyl/Aryl Modifications :

- Methyl on Thiazole (target compound) increases hydrophobicity versus ethyl or allyl groups in analogs like N-(3-Bromophenyl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide () .

- Sulfonyl vs. Thioether : Sulfonyl-containing compounds () exhibit higher oxidative stability but reduced nucleophilicity compared to thioacetamide bridges .

Hydrogen Bonding and Crystallographic Insights

- The target’s thioacetamide bridge and pyridazine N-atoms create multiple hydrogen-bonding sites, akin to triazole-based analogs (–4). Graph-set analysis () suggests these motifs likely form R$_2^2$(8) or C(4) patterns in crystals, influencing solubility and stability .

- Crystallographic data for related compounds (e.g., –7) indicate that para-substituted fluorophenyl groups promote planar molecular arrangements, whereas ortho-substituents introduce torsional strain .

Q & A

Advanced Research Question

- Kinetic assays : Monitor enzyme activity via UV-Vis spectroscopy using p-nitrophenyl-α-D-glucopyranoside as a substrate. A decrease in absorbance at 405 nm indicates competitive inhibition .

- Molecular docking : Use AutoDock Vina to simulate binding to α-glucosidase (PDB ID: 2ZEJ). Focus on interactions between the thiazole ring and catalytic residues (e.g., Asp349) .

- SAR studies : Modify the 4-methylthiazole group to assess its role in binding affinity .

How can structure-activity relationship (SAR) studies be designed to improve this compound’s selectivity for kinase targets?

Advanced Research Question

- Core modifications : Synthesize analogs with variations in the pyridazine ring (e.g., replacing sulfur with oxygen) and evaluate kinase inhibition profiles .

- Substituent libraries : Test derivatives with electron-withdrawing groups (e.g., -NO) on the 4-fluorophenyl ring to enhance hydrophobic interactions with kinase ATP-binding pockets .

- Selectivity profiling : Screen against a panel of kinases (e.g., EGFR, VEGFR2) using fluorescence polarization assays .

What experimental approaches mitigate solubility limitations of this compound in biological assays?

Basic Research Question

- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .

- Prodrug design : Introduce phosphate groups at the acetamide moiety to enhance aqueous solubility, later cleaved by phosphatases in vivo .

- Nanoformulation : Encapsulate in PEGylated liposomes to improve bioavailability .

How can computational modeling predict metabolic stability of this compound?

Advanced Research Question

- In silico tools : Use SwissADME to predict cytochrome P450 metabolism. The bromophenyl group may reduce oxidation rates due to steric effects .

- Metabolite identification : Incubate with human liver microsomes (HLMs) and analyze via UPLC-QTOF-MS to detect phase I/II metabolites .

- DEREK Nexus : Assess structural alerts for toxicity (e.g., thioamide-related hepatotoxicity) .

What crystallographic techniques confirm the compound’s solid-state structure?

Basic Research Question

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation in ethanol/chloroform. The dihedral angle between thiazole and pyridazine rings (~25°) indicates planarity critical for bioactivity .

- Powder XRD : Compare experimental patterns with simulated data from Mercury software to validate purity .

How should researchers analyze stability under varying pH and temperature conditions?

Advanced Research Question

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions. Monitor degradation via HPLC at λ = 254 nm .

- Arrhenius kinetics : Calculate activation energy (E) for thermal decomposition using TGA/DSC data .

What in vitro models are appropriate for preliminary toxicity profiling?

Basic Research Question

- Hepatotoxicity : Use HepG2 cells and measure ALT/AST release via ELISA .

- Cardiotoxicity : Assess hERG channel inhibition using patch-clamp electrophysiology .

- Genotoxicity : Perform comet assays on human lymphocytes to detect DNA damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.